Methyl 2-[1-(bromomethyl)cyclopropyl]acetate
Overview
Description
Methyl 2-[1-(bromomethyl)cyclopropyl]acetate is an organic compound with the molecular formula C7H11BrO2 and a molecular weight of 207.07 g/mol . It is a colorless liquid that is soluble in organic solvents such as ethanol and ether . This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
Methyl 2-[1-(bromomethyl)cyclopropyl]acetate is primarily used as a reactant in organic synthesis . The specific targets of this compound can vary depending on the context of the reaction it is involved in.
Biochemical Pathways
The specific biochemical pathways affected by this compound are dependent on the molecules it reacts with. For instance, it has been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it is recommended to be stored at 0-8°C .
Preparation Methods
Methyl 2-[1-(bromomethyl)cyclopropyl]acetate can be synthesized through several methods. One common synthetic route involves the reaction of (1-hydroxymethyl-cyclopropyl)acetic acid methyl ester with a brominating agent under suitable conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triphenylphosphine . The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high yield .
Chemical Reactions Analysis
Methyl 2-[1-(bromomethyl)cyclopropyl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Scientific Research Applications
Methyl 2-[1-(bromomethyl)cyclopropyl]acetate has several applications in scientific research:
Comparison with Similar Compounds
Methyl 2-[1-(bromomethyl)cyclopropyl]acetate can be compared with other similar compounds such as:
Methyl 2-[1-(chloromethyl)cyclopropyl]acetate: This compound has a chlorine atom instead of a bromine atom, which affects its reactivity and chemical properties.
Methyl 2-[1-(iodomethyl)cyclopropyl]acetate: This compound has an iodine atom instead of a bromine atom, which also affects its reactivity and chemical properties.
Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate: This compound has a hydroxyl group instead of a bromine atom, which significantly changes its reactivity and chemical properties.
This compound is unique due to the presence of the bromine atom, which makes it highly reactive and useful in various chemical reactions and applications .
Properties
IUPAC Name |
methyl 2-[1-(bromomethyl)cyclopropyl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-10-6(9)4-7(5-8)2-3-7/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDWPPJIBOBEOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CC1)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701269909 | |
Record name | Methyl 1-(bromomethyl)cyclopropaneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701269909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855473-50-6 | |
Record name | Methyl 1-(bromomethyl)cyclopropaneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=855473-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-(bromomethyl)cyclopropaneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701269909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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